Boc-Asp(OtBu)-OH.DCHA

Solid-Phase Peptide Synthesis Boc Chemistry Automated Synthesis

Protected aspartic acid derivatives often suffer from hygroscopicity, poor handling, and compromised orthogonality in SPPS. Boc-Asp(OtBu)-OH.DCHA solves this via its engineered DCHA salt form. - **Crystalline solid** (MP 140-145°C) vs. low-melting free acid (64-67°C): eliminates clumping in automated synthesizers. - **Orthogonal protection**: acid-labile Boc (α-NH2) + tBu ester (β-COOH) works in both Boc- and Fmoc-SPPS. - **Proven precursor** for complex building blocks (e.g., Fmoc-Abu(PO3Me2)-OH).

Molecular Formula C25H46N2O6
Molecular Weight 289,33*181,32 g/mole
CAS No. 1913-12-8
Cat. No. B558376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Asp(OtBu)-OH.DCHA
CAS1913-12-8
SynonymsBoc-Asp(OtBu)-OHDCHA; 1913-12-8; Boc-Asp(OtBu)-OH.DCHA; Boc-d-asp(otbu)-oh.dcha; Boc-Asp(OtBu)-OHinvertedexclamationmarkcurrencyDCHA; SCHEMBL3311032; MolPort-006-113-759; C13H23NO6.C12H23N; EINECS217-626-7; CB-329; AK-85718; Boc-Asp(OtBu)-OHdicyclohexylammoniumsalt; FT-0629742; FT-0688935; ST24046202; (2S)-4-(tert-butoxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoicacid; dicha; N-alpha-t-Butyloxycarbonyl-L-asparticacidbeta-t-butylesterdicyclohexylamine; 4-tert-ButylhydrogenN-((tert-butoxy)carbonyl)-L-aspartate,compoundwithdicyclohexylamine(1:1)
Molecular FormulaC25H46N2O6
Molecular Weight289,33*181,32 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C13H23NO6.C12H23N/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8-;/m0./s1
InChIKeyOMYRDWOMNDCKEJ-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Asp(OtBu)-OH.DCHA: Identity & Procurement


Boc-Asp(OtBu)-OH.DCHA (CAS 1913-12-8) is the dicyclohexylamine (DCHA) salt of N-α-tert-butyloxycarbonyl-L-aspartic acid β-tert-butyl ester . It is a doubly protected aspartic acid building block widely utilized in solid-phase peptide synthesis (SPPS) . The compound is supplied as a white to slightly yellow powder or crystals with a molecular formula of C25H46N2O6 and molecular weight of 470.64 g/mol . Its melting point is reported as 140-145°C, and it exhibits a specific optical rotation of [α]20/D +19±2° (c=1 in EtOH) [1].

Why Boc-Asp(OtBu)-OH.DCHA Is Irreplaceable


Substituting Boc-Asp(OtBu)-OH.DCHA with a generic protected aspartic acid derivative risks compromising synthetic outcomes due to fundamental differences in protecting group orthogonality, physical form, and handling properties. The combination of acid-labile Boc (α-amine) and tert-butyl ester (β-carboxyl) protection in this specific DCHA salt form is engineered for selective, orthogonal deprotection in both Boc- and Fmoc-based SPPS strategies, which is not universally offered by other salts or protected analogs . Furthermore, the DCHA counterion imparts a crystalline solid form with a higher melting point (140-145°C) compared to the free acid Boc-Asp(OtBu)-OH (64-67°C), which can directly influence weighing accuracy, hygroscopicity, and long-term storage stability in automated synthesis workflows .

Boc-Asp(OtBu)-OH.DCHA: Differentiation Evidence


Enhanced Physical Stability with DCHA Salt

Boc-Asp(OtBu)-OH.DCHA exists as a crystalline solid with a melting point of 140-145°C, making it more physically stable and less hygroscopic than the corresponding free acid, Boc-Asp(OtBu)-OH (CAS 1676-90-0), which melts at 64-67°C . The DCHA salt form is easier to weigh and handle, reducing the risk of inaccurate molar calculations in automated peptide synthesizer cartridges .

Solid-Phase Peptide Synthesis Boc Chemistry Automated Synthesis

Orthogonal Boc/tBu Protection in SPPS

Boc-Asp(OtBu)-OH.DCHA is a building block for introducing N-terminal aspartic acid residues by Fmoc SPPS, where the acid-labile Boc and tBu groups are orthogonal to the base-labile Fmoc group used on the growing peptide chain . This contrasts with other protected Asp derivatives like Fmoc-Asp(OtBu)-OH, which uses Fmoc for α-amine protection. The Boc group is also stable to many conditions used to remove other protecting groups, providing a quasi-orthogonal strategy where differential acid strengths enable selective deprotection .

Peptide Synthesis Orthogonal Protecting Groups Fmoc SPPS

Distinct Solubility Profile of DCHA Salt

Boc-Asp(OtBu)-OH.DCHA demonstrates good solubility in chlorinated solvents (chloroform, dichloromethane), ethyl acetate, DMSO, and acetone, which are commonly employed in peptide synthesis for coupling reactions and wash steps [1]. This contrasts with the free acid form, Boc-Asp(OtBu)-OH, which is typically more soluble in methanol and DMSO . The DCHA salt's solubility in DCM is particularly advantageous for Boc-SPPS protocols where DCM is a primary solvent .

Solubility SPPS Reagent Preparation

High Chemical Purity for Reliable Synthesis

Multiple suppliers specify a minimum purity of 98% for Boc-Asp(OtBu)-OH.DCHA, as determined by HPLC [1][2]. This high purity is critical for minimizing side reactions and by-product formation during peptide chain assembly, thereby ensuring higher overall yields and facilitating easier purification of the final peptide product .

Purity HPLC Peptide Synthesis

Versatile Precursor for Aspartate Modifications

Boc-Asp(OtBu)-OH serves as a key starting material for synthesizing more complex, specialized building blocks. For instance, it has been used as a precursor in the synthesis of the protected phosphoamino acid Fmoc-Abu(PO3Me2)-OH [1] and in the preparation of a sulfenylating agent for chemoselective peptide ligation-desulfurization at aspartate [2].

Phosphonoamino Acid Thiopeptide Building Block

Storage Stability Against Deprotection

The DCHA salt form of Boc-Asp(OtBu)-OH contributes to its stability as a solid. While the free acid Boc-Asp(OtBu)-OH requires storage at 2-8°C, its DCHA salt counterpart is specified for storage at 2-30°C, indicating enhanced thermal stability at ambient conditions . This is a crucial practical advantage for routine laboratory use, reducing the risk of degradation from exposure to room temperature during weighing and handling.

Storage Stability Boc Chemistry Handling

Boc-Asp(OtBu)-OH.DCHA: Application Scenarios


Boc-SPPS of Complex Peptides

Boc-Asp(OtBu)-OH.DCHA is an ideal building block for Boc-SPPS, where its acid-labile Boc and tBu protecting groups are orthogonal to the benzyl-based side-chain protections and the peptide-resin linker. Its high purity and solubility in DCM, a common solvent for Boc-SPPS, are critical for achieving high coupling efficiencies and minimizing deletion sequences, as supported by its widespread use and supplier specifications [1].

Specialized Aspartic Acid Derivatives Synthesis

Researchers engaged in developing novel peptide chemistries, such as synthesizing phosphonoamino acid derivatives or creating thiopeptides via chemoselective ligation, will find Boc-Asp(OtBu)-OH.DCHA a valuable starting material. Its established role as a precursor to more complex building blocks, like Fmoc-Abu(PO3Me2)-OH, underscores its utility in advanced peptide engineering [2].

Automated SPPS with Stable Reagents

Laboratories operating automated peptide synthesizers should prioritize Boc-Asp(OtBu)-OH.DCHA due to its DCHA salt form, which confers enhanced physical stability and a higher melting point compared to the free acid. This translates to more reliable performance in automated workflows by reducing the risk of hygroscopic clumping in reagent cartridges and ensuring accurate gravimetric dispensing .

N-Terminal Boc-Aspartic Acid Peptide Synthesis

For projects where the final peptide requires a free N-terminal amine that has been introduced via a Boc-protected aspartic acid, Boc-Asp(OtBu)-OH.DCHA is the building block of choice. This is in contrast to Fmoc-Asp(OtBu)-OH, which would require an additional deprotection step to remove the Fmoc group after assembly, potentially exposing the peptide to harsher basic conditions .

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